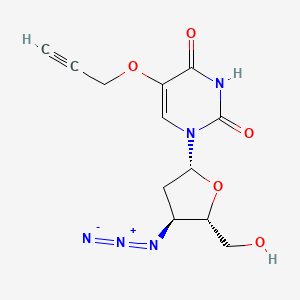
5-Chloro-2-(3-dimethylaminopropyl)amino-2'-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is a chemical compound with the molecular formula C18H20ClFN2O. It is a derivative of benzophenone and contains both chloro and fluoro substituents on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone typically involves the reaction of 5-chloro-2-aminobenzophenone with 3-dimethylaminopropylamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of quinolones and other heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds, including anxiolytics and sedatives.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(methylamino)benzophenone
- 5-Chloro-2-(ethylamino)benzophenone
- 5-Chloro-2-(propylamino)benzophenone
Uniqueness
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, as well as the dimethylaminopropyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
734472-33-4 |
|---|---|
Fórmula molecular |
C18H20ClFN2O |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
[5-chloro-2-[3-(dimethylamino)propylamino]phenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H20ClFN2O/c1-22(2)11-5-10-21-17-9-8-13(19)12-15(17)18(23)14-6-3-4-7-16(14)20/h3-4,6-9,12,21H,5,10-11H2,1-2H3 |
Clave InChI |
WJGYSTDNMLNZNH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



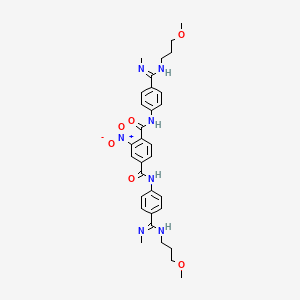
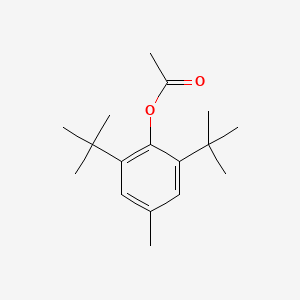

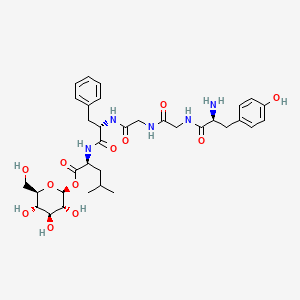
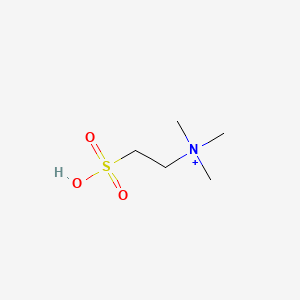
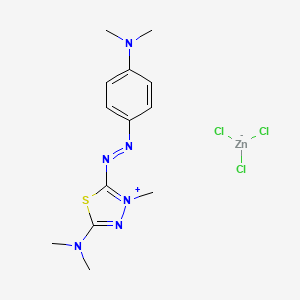
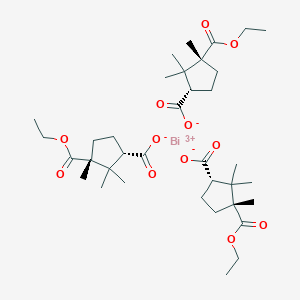

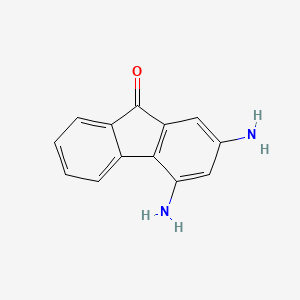


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
